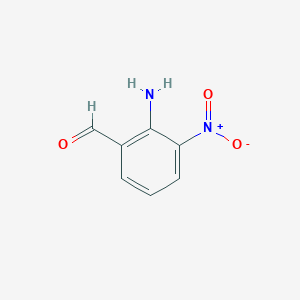

2-Amino-3-nitrobenzaldehyde

Description

Contextual Significance of 2-Amino-3-nitrobenzaldehyde in Contemporary Chemical Research

This compound is an organic compound of considerable interest in contemporary chemical research due to its unique trifunctional structure. Possessing an aldehyde, an amino group, and a nitro group arranged in an ortho-configuration on a benzene (B151609) ring, this molecule serves as a highly versatile building block in organic synthesis. nih.govsigmaaldrich.com Its importance is derived from the distinct reactivity of each functional group, which allows for selective and sequential chemical transformations.

The presence of these three groups makes this compound a valuable precursor for the synthesis of complex heterocyclic compounds. biosynth.com For instance, it is a key intermediate in the creation of quinoline-based structures. biosynth.com The strategic placement of the amino and nitro groups facilitates cyclization reactions, a common strategy for building the core scaffolds of molecules with potential applications in medicinal chemistry and materials science. Research indicates that derivatives of substituted benzaldehydes, such as 2-nitrobenzaldehyde (B1664092), are used to construct drug-like scaffolds, including quinoline (B57606) and quinolone derivatives. tandfonline.com The reduction of the nitro group in compounds like 2-nitrobenzaldehyde to form an amino group is a fundamental transformation, highlighting the utility of nitro-amino substituted aromatics in accessing diverse molecular architectures. researchgate.netwiserpub.com

Foundational Role of Substituted Benzaldehydes in Organic Synthesis and Heterocyclic Chemistry

Substituted benzaldehydes, the chemical class to which this compound belongs, are fundamental reagents in the field of organic synthesis. wisdomlib.org These compounds, characterized by a benzaldehyde (B42025) core with additional functional groups on the aromatic ring, are pivotal in constructing a wide array of organic molecules. wisdomlib.org Their aldehyde functionality serves as a reactive handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, including condensations, cross-coupling reactions, and the synthesis of Schiff bases. wisdomlib.orgacs.orgresearchgate.net

The substituents on the benzene ring play a crucial role by modulating the reactivity of the aldehyde group and imparting specific chemical properties to the resulting products. This versatility makes substituted benzaldehydes indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. wiserpub.comgoogle.comgoogle.com In heterocyclic chemistry, they are essential starting materials for building cyclic structures containing atoms other than carbon. For example, they react with various nucleophiles to form important heterocyclic systems like pyrazoles, pyridines, and coumarins. wisdomlib.orgresearchgate.net The ability to create complex, functionalized aromatic and heterocyclic scaffolds positions substituted benzaldehydes as cornerstone building blocks in modern synthetic chemistry. researchgate.netscirp.org

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 97271-97-1 | nih.govbiosynth.com |

| Molecular Formula | C₇H₆N₂O₃ | nih.govbiosynth.comavantorsciences.com |

| Molecular Weight | 166.14 g/mol | sigmaaldrich.combiosynth.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 137-138 °C | sigmaaldrich.com |

| Boiling Point | 335.8 °C | biosynth.comsigmaaldrich.com |

| SMILES | C1=CC(=C(C(=C1)N+[O-])N)C=O | nih.govbiosynth.com |

| InChI Key | LDKGAMZVANIDGZ-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKGAMZVANIDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540258 | |

| Record name | 2-Amino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97271-97-1 | |

| Record name | 2-Amino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3 Nitrobenzaldehyde and Its Derivatives

Strategies for the Direct Synthesis of 2-Amino-3-nitrobenzaldehyde

Direct synthetic routes to this compound are not prominently documented in peer-reviewed literature. The inherent functionalities of the amino and nitro groups on the same aromatic ring, coupled with the reactive aldehyde, often necessitate a multi-step approach involving the transformation of a more stable precursor. One theoretical yet complex and unverified pathway suggests a series of reactions starting from 2-amino-3-nitrobenzoic acid, but this remains an outlier without substantial support from primary scientific sources. biosynth.com Therefore, the more established and reliable methods involve the functional group transformation of related nitrobenzaldehydes.

Synthesis via Functional Group Transformations of Related Nitrobenzaldehydes

The most plausible and chemically sound approach to synthesizing this compound is through the selective reduction of a dinitro precursor, namely 2,3-dinitrobenzaldehyde. This strategy hinges on the ability to reduce one nitro group to an amine while leaving the second nitro group and the aldehyde functionality intact.

Multi-Component Reactions (MCRs) Incorporating this compound Scaffolds

Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives

The three-component synthesis of 2-amino-3-cyano-4H-chromene derivatives is a well-established MCR. nih.govnih.gov In a typical procedure, a substituted benzaldehyde (B42025), malononitrile (B47326), and a suitable phenol (B47542) or enolizable C-H acid are reacted in the presence of a catalyst. nih.gov A variety of catalysts can be employed, including basic catalysts like piperidine (B6355638) or sodium carbonate, as well as more advanced systems designed for green chemistry applications. nih.govsharif.edu

The reaction mechanism generally starts with the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. d-nb.info This is followed by a Michael addition of the phenolic reactant to the intermediate, and the final step is an intramolecular cyclization to form the chromene ring. d-nb.info The table below details several examples of this reaction using different substituted benzaldehydes.

| Aldehyde Component | Phenol/Enol Component | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde (B1664092) | Sesamol (6,7-methylendioxy) | Piperidine / Ethanol | 70% | nih.gov |

| 4-Nitrobenzaldehyde (B150856) | Sesamol (6,7-methylendioxy) | Piperidine / Ethanol | 64% | nih.gov |

| 4-Nitrobenzaldehyde | Resorcinol | Na₂CO₃ / Grinding | 95% | sharif.edu |

| Benzaldehyde | Resorcinol | Na₂CO₃ / Grinding | 92% | sharif.edu |

| 4-Nitrobenzaldehyde | Resorcinol | NS-doped GOQDs / Ethanol | High Yield | d-nb.info |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ua.es In the context of synthesizing this compound and its derivatives, several green approaches have been developed. For the synthesis of 2-amino-3-cyano-4H-chromenes, methods that align with green principles include the use of solvent-free reaction conditions (mechanochemical grinding) and recyclable catalysts. sharif.edusharif.edu

Grinding reactants together in a mortar and pestle, sometimes with a catalytic amount of a benign base like sodium carbonate (Na₂CO₃), can lead to high yields of 2-amino-3-cyano-7-hydroxy-4H-chromenes in short reaction times without the need for bulk solvents. sharif.edusharif.edu Another innovative approach involves using NS-doped graphene oxide quantum dots (GOQDs) as a recyclable, heterogeneous catalyst for the three-component synthesis of chromenes in ethanol, a more environmentally friendly solvent. d-nb.info Furthermore, a one-step synthesis of 2-aminobenzaldehyde (B1207257) from o-nitrotoluene using sodium polysulfide in an alcohol solvent has been reported as a more efficient and greener alternative to multi-step routes, reducing reagent consumption. google.com These principles could be applied to develop more sustainable syntheses of this compound itself.

Stereoselective Synthesis of this compound Derivatives

Stereoselective synthesis, which controls the formation of specific stereoisomers, is crucial in medicinal chemistry. For derivatives of this compound, organocatalysis has emerged as a powerful tool for achieving enantioselectivity. The asymmetric synthesis of 2-amino-3-cyano-4H-chromenes can be accomplished using chiral organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids. mdpi.com

These catalysts, often functioning in a bifunctional manner, activate the reactants and guide the stereochemical outcome of the reaction. mdpi.com For example, the reaction between (E)-2-(2-nitrovinyl)phenol compounds and malononitrile can be catalyzed by a chiral thiourea-based catalyst to produce highly substituted 4-nitromethyl chromene derivatives with moderate enantiomeric excesses and excellent yields. mdpi.com Another approach involves the one-pot, three-component reaction of 2-halobenzaldehydes (activated by a nitro group at the 5-position), active methylidene compounds, and secondary amines to produce 2-aminobenzylidene derivatives with high stereoselectivity. thieme-connect.comthieme-connect.com This cascade reaction proceeds under mild conditions and demonstrates a highly efficient method for constructing these scaffolds. thieme-connect.comthieme-connect.com

Chemical Reactivity and Mechanistic Investigations

Electronic Effects and Reactivity Profile of 2-Amino-3-nitrobenzaldehyde

The reactivity of the aromatic ring and the carbonyl group in this compound is a direct consequence of the electronic effects exerted by the ortho-nitro and amino substituents.

Influence of Ortho-Nitro and Amino Substituents on Aromatic Ring and Carbonyl Reactivity

The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilicity of the carbonyl carbon. This increased electrophilicity makes the aldehyde group more susceptible to nucleophilic attack. wiserpub.comresearchgate.netresearchgate.net Conversely, the amino group (-NH2) is an electron-donating group, which activates the aromatic ring. In the case of 2-amino-5-nitrobenzaldehyde, the amino group's basicity and the nitro group's electron-withdrawing properties influence its reactivity, allowing for transformations like nucleophilic substitutions and condensation reactions. cymitquimica.com

Condensation Reactions of the Aldehyde Group

The aldehyde functional group in this compound is a key site for condensation reactions, particularly with primary amines to form Schiff bases.

Schiff Base Formation with Primary Amines

The reaction of an aldehyde with a primary amine is a classic method for the synthesis of Schiff bases, which contain an imine or azomethine (-C=N-) group. wiserpub.comijmcmed.orgnih.gov This reaction is fundamental in organic synthesis and has been reported for various substituted benzaldehydes, including those with nitro groups. niscpr.res.iniljs.org.ngresearchgate.net

The mechanism of Schiff base formation commences with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. wiserpub.comijmcmed.orgnih.gov This initial step leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. ijmcmed.orgnih.govmdpi.com This intermediate is often unstable and undergoes dehydration (loss of a water molecule) to form the stable imine, or Schiff base. ijmcmed.orgnih.gov The formation of the imine is typically catalyzed by either acid or base. ijmcmed.orgnih.gov

The rate of this reaction is influenced by the electronic nature of the substituents on the benzaldehyde (B42025). The electron-withdrawing nitro group in this compound enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the amine. wiserpub.comresearchgate.netresearchgate.net

| Aromatic Aldehyde | Second-Order Rate Constant (k1, L·mol⁻¹·min⁻¹) | Reference |

|---|---|---|

| Aromatic Aldehydes (General Range) | 0.0203 to 2.85 | acs.org |

Reductive amination is a powerful synthetic method that converts a carbonyl compound into an amine. arkat-usa.org This process involves the initial formation of an imine (Schiff base) from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine. niscpr.res.inarkat-usa.org Common reducing agents for this transformation include sodium borohydride. wiserpub.comniscpr.res.in

In the context of this compound, a one-pot reaction can be envisioned where the aldehyde first condenses with a primary amine to form the Schiff base, which is then immediately reduced. niscpr.res.in It is also possible to achieve the simultaneous reduction of the nitro group and reductive amination of the formyl group in a single step, as has been demonstrated for other nitrobenzaldehydes. arkat-usa.org This approach offers an efficient route to synthesize substituted anilines. arkat-usa.org Iridium-catalyzed transfer hydrogenation represents a modern strategy for the one-pot reductive amination of carbonyl compounds with nitro compounds, further expanding the synthetic utility of this reaction. rsc.org

Hydrazone Formation

The reaction between an aldehyde and a hydrazine (B178648) derivative to form a hydrazone is a well-established condensation reaction. For aromatic aldehydes, this reaction typically involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

In the case of this compound, the aldehyde functional group readily reacts with hydrazines, such as phenylhydrazine (B124118) or hydrazine hydrate. The reaction proceeds via the standard mechanism for imine formation. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the aromatic ring influences the reactivity of the carbonyl group. While specific kinetic data for this compound is not extensively detailed, studies on related nitrobenzaldehydes show that they readily undergo condensation with hydrazine hydrate. wiserpub.commdpi.com For instance, the condensation of 2-nitrobenzaldehyde (B1664092) with phenylhydrazine is a key step in the synthesis of certain biologically active hydrazone derivatives. mdpi.com It is important to note that under certain conditions with reagents like hydrazine hydrate, a competing reaction can be the reduction of the nitro group. rsc.orgacs.org

Acridone (B373769) Synthesis via Condensation with Aromatic Hydrocarbons

Acridone and its derivatives are an important class of heterocyclic compounds. One classical method that utilizes a related starting material is the Lehmstedt–Tanasescu reaction, which synthesizes acridones from 2-nitrobenzaldehyde and an arene in the presence of a strong acid like sulfuric acid. wikipedia.org The mechanism involves an initial electrophilic attack of the protonated aldehyde onto the aromatic hydrocarbon, followed by cyclization and subsequent transformation involving the nitro group to form the acridone core. wikipedia.org

For this compound, the synthesis of acridones can be envisioned through pathways analogous to the Friedländer annulation, which typically involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing a reactive α-methylene group (like a ketone). nih.gov In such a scenario, the nitro group on the this compound molecule would first need to be reduced to a second amino group, forming 2,3-diaminobenzaldehyde. This intermediate could then react with a suitable diketone or a related species, leading to the formation of a polycyclic acridine-type structure. Alternatively, direct N-arylation of the amino group followed by an intramolecular cyclization is a modern approach to synthesizing acridones from 2-aminobenzaldehyde derivatives. sci-hub.se

Hemiaminal Formation and Stability in Solution

Hemiaminals are tetrahedral intermediates formed from the reaction of an aldehyde or ketone with an amine. nih.gov They are typically unstable and exist in equilibrium with the starting materials and the final imine (Schiff base) product. nih.gov However, the formation of stable, and in some cases, isolable hemiaminals has been achieved, particularly when the aldehyde contains strong electron-withdrawing groups. nih.govresearchgate.netscispace.com

The reaction of this compound with primary or secondary amines leads to the formation of a hemiaminal intermediate. The stability of this intermediate is significantly influenced by the electronic properties of the substituents on the benzaldehyde ring. The presence of the electron-withdrawing nitro group (-NO₂) is crucial for stabilizing the resulting hemiaminal. nih.govscispace.comdntb.gov.ua Studies on the reaction between various nitrobenzaldehyde derivatives and amines like 2-aminopyrimidine (B69317) have successfully yielded stable crystalline hemiaminals. nih.govresearchgate.netscispace.com The molecular stability of these intermediates arises from the presence of the electron-withdrawing nitro group on the phenyl ring, which reduces the propensity for the elimination of water to form the imine. nih.govresearchgate.net

Mechanistic Elucidation of Hemiaminal Formation

The formation of a hemiaminal from an aldehyde and an amine is a nucleophilic addition reaction. The generally accepted mechanism proceeds through the following steps:

Nucleophilic Attack : The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer : A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom. This transfer can be facilitated by solvent molecules or other species in the reaction mixture. mdpi.com Theoretical studies suggest that the N-H bond of the amine may break first, followed by the transfer of the hydrogen to the aldehyde's oxygen atom, and then the C-N bond is formed. mdpi.com

The presence of the ortho-amino group in this compound may also play a role in stabilizing the transition state through intramolecular hydrogen bonding, similar to how an ortho-hydroxyl group has been shown to stabilize the transition state leading to the hemiaminal. nih.gov

Solvent Effects on Hemiaminal-Imine Equilibrium Dynamics

The equilibrium between the starting materials, the hemiaminal intermediate, and the imine product is highly sensitive to the solvent used for the reaction. Studies on the condensation of 2-nitrobenzaldehyde with 4-amino-3,5-dimethyl-1,2,4-triazole have provided detailed insights into these solvent effects, which are directly relevant to the behavior of this compound. mdpi.comresearchgate.net

The findings indicate that the hemiaminal is more favored in apolar aprotic solvents, whereas polar solvents tend to shift the equilibrium towards the formation of the imine (Schiff base). mdpi.comresearchgate.net This is because the rate of the initial condensation to form the non-ionic hemiaminal decreases as the polarity of the solvent increases. researchgate.net The second step, the elimination of water to form the imine, is also strongly influenced by the solvent and is observed to be slowest in polar aprotic solvents. researchgate.net Water can also act as a catalyst in the reaction, facilitating the initial nucleophilic attack and subsequent proton transfers. mdpi.com

The effect of different solvents on the product distribution in the reaction of 2-nitrobenzaldehyde with an amine is summarized in the table below.

Table 1: Influence of Solvent on Hemiaminal (HA) vs. Schiff Base (SB) Formation Data adapted from a study on the reaction of 2-nitrobenzaldehyde with 4-amino-3,5-dimethyl-1,2,4-triazole. mdpi.com

| Solvent | Hemiaminal (HA) % | Schiff Base (SB) % | Unreacted Amine % |

|---|---|---|---|

| Hexane | 42 | 1 | 57 |

| Toluene | 36 | 1 | 63 |

| Dichloromethane | 32 | 2 | 66 |

| Acetonitrile | 26 | 4 | 70 |

| Acetone | 19 | 3 | 78 |

| Dimethylformamide (DMF) | 15 | 10 | 75 |

| Dimethyl sulfoxide (B87167) (DMSO) | 12 | 11 | 77 |

| Methanol | 0 | 25 | 75 |

Addition Reactions Involving this compound

Beyond reactions centered on the aldehyde group, this compound can participate in other types of addition reactions, particularly after initial transformation.

Michael Addition Reactions with Various Nucleophiles

The Michael addition is the conjugate 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.orgmasterorganicchemistry.com The aldehyde group in this compound is not itself a Michael acceptor. However, it can be readily converted into one.

The typical pathway involves an initial Knoevenagel condensation reaction between this compound and a compound with an active methylene (B1212753) group (e.g., malonates, β-ketoesters). rsc.org This condensation forms an α,β-unsaturated intermediate. The electron-withdrawing nitro group on the phenyl ring further activates the double bond of this intermediate, making it a potent Michael acceptor.

The general mechanism proceeds in two stages:

Formation of the Michael Acceptor : this compound reacts with an active methylene compound in the presence of a base, eliminating water to form a substituted benzylidene derivative.

Nucleophilic Attack : A nucleophile (the Michael donor), such as an enolate, amine, or thiol, attacks the β-carbon of the newly formed α,β-unsaturated system. masterorganicchemistry.comresearchgate.net This is followed by protonation to yield the final 1,4-addition product. masterorganicchemistry.com

This two-step sequence allows for the construction of complex molecular frameworks starting from this compound. rsc.org

Cyclization and Heterocyclization Reactions Utilizing this compound

The strategic positioning of the amino and aldehyde groups in this compound facilitates a variety of cyclization and heterocyclization reactions, providing access to a wide array of fused heterocyclic systems.

The Friedländer synthesis is a classic and efficient method for the construction of quinoline (B57606) rings from a 2-aminobenzaldehyde and a compound containing an activated methylene group (e.g., a ketone). nih.govwikipedia.org However, the availability of substituted 2-aminobenzaldehydes can be limited. nih.govresearchgate.net To circumvent this, a domino or tandem reaction sequence involving the in situ reduction of a 2-nitrobenzaldehyde, such as this compound, followed by a Friedländer-type cyclization has been developed. nih.govresearchgate.netmdpi.com

This domino process typically employs a reducing agent like iron powder in acetic acid (Fe/AcOH) to selectively reduce the nitro group to an amine in the presence of an active methylene compound. nih.govresearchgate.netmdpi.com The newly formed amino group then readily undergoes a condensation reaction with the adjacent aldehyde and the active methylene compound to form the quinoline ring system. nih.govmdpi.com This approach is advantageous as it avoids the isolation of the often-unstable 2-aminobenzaldehyde intermediate. core.ac.uk The reaction conditions are generally mild and tolerate a variety of functional groups on both the benzaldehyde and the active methylene partner, including β-keto-esters, β-keto-nitriles, and β-diketones. researchgate.netnih.gov

The mechanism of this domino reaction under acidic conditions involves three main stages:

Reduction of the nitro group to an amine. mdpi.com

Knoevenagel condensation between the resulting 2-aminobenzaldehyde and the active methylene compound to form a 2-aminocinnamyl intermediate. mdpi.com

Intramolecular cyclization via the addition of the aniline (B41778) nitrogen to the ketone carbonyl, followed by dehydration to yield the aromatic quinoline ring. nih.govmdpi.com

Beyond the classic Friedländer synthesis, this compound serves as a starting material for various other quinoline syntheses. The in situ generation of the corresponding 2-aminobenzaldehyde via nitro group reduction is a common strategy. nih.govmdpi.com For instance, reaction with enolizable ketones in the presence of a reducing agent like stannous chloride (SnCl₂) under microwave irradiation and solvent-free conditions provides an efficient route to substituted quinolines. core.ac.uk

The versatility of this precursor is further demonstrated in multicomponent reactions. For example, a three-component radical cascade reaction involving a β-aminoacrylate, diethyl bromomalonate, and an alkene can lead to highly substituted quinolines. rsc.org While not directly starting from this compound, these modern synthetic strategies highlight the importance of the 2-aminobenzaldehyde scaffold, which is readily accessible from its nitro precursor.

The following table summarizes representative examples of quinoline syntheses starting from or involving intermediates derived from 2-nitrobenzaldehydes.

| Reactants | Reagents/Conditions | Product Type | Reference |

| 2-Nitrobenzaldehyde, Active Methylene Compound | Fe/AcOH, heat | Substituted Quinolines | nih.govresearchgate.net |

| 2-Nitrobenzaldehyde, Enolizable Ketone | SnCl₂·2H₂O, microwave | Substituted Quinolines | core.ac.uk |

| 2-Aminoaryl Propargyl Alcohols, Aryldiazonium Salts, I₂ | One-pot, three-component | 6-(Aryldiazenyl)-3-iodoquinolines | rsc.org |

This compound is a key building block for the synthesis of dihydroquinazoline (B8668462) derivatives. A common synthetic route involves the initial reaction of the aldehyde with a primary amine, followed by reduction of the nitro group to an amine. acs.org The resulting intermediate, possessing two amino groups, can then be cyclized with a one-carbon source, such as cyanogen (B1215507) bromide, to furnish the 3,4-dihydroquinazoline framework. acs.orgthieme-connect.com This sequence has been successfully adapted for solid-phase synthesis, allowing for the generation of libraries of substituted 2-aminoquinazolines. acs.org

Alternative strategies for synthesizing dihydroquinazolines often start from 2-aminobenzylamine, which can be prepared from 2-nitrobenzaldehyde via reduction. beilstein-journals.orgnih.gov The 2-aminobenzylamine can then undergo heterocyclization with various C2 donors like aldehydes, carboxylic acids, or orthoformates to yield the dihydroquinazoline ring system. nih.gov Microwave-assisted ring closure of N-(2-aminobenzyl)amides, promoted by dehydrating agents like ethyl polyphosphate (PPE), has proven to be an efficient method for this transformation. nih.gov

Oxidation Reactions of the Aldehyde Group

The aldehyde functional group in this compound is susceptible to oxidation, providing a pathway to carboxylic acid derivatives.

The aldehyde group of this compound can be oxidized to a carboxylic acid using various oxidizing agents. For instance, reagents like potassium permanganate (B83412) or chromium trioxide are capable of effecting this transformation. A recent study also mentions the use of selenium dioxide for the oxidation of 2-nitrobenzaldehyde to 2-nitrobenzoic acid, a reaction that could potentially be applied to this compound. wiserpub.comresearchgate.net The resulting 2-amino-3-nitrobenzoic acid is a valuable intermediate for further synthetic manipulations.

Diazotization and Sandmeyer Reactions for Functional Group Interconversion

The primary aromatic amino group in this compound can be converted into a diazonium salt, which is a versatile intermediate for a wide range of functional group transformations through reactions like the Sandmeyer reaction. wikipedia.orgbyjus.com

The process begins with diazotization, which involves treating the aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. byjus.commnstate.edu The resulting diazonium salt of this compound can then be subjected to various nucleophilic substitution reactions.

The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group. wikipedia.org For example:

Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo substituent, respectively. wikipedia.org

Copper(I) cyanide (CuCN) can be used to install a cyano group, which can be further hydrolyzed to a carboxylic acid. wikipedia.org

These reactions proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org This versatility allows for the strategic modification of the aromatic ring, enabling the synthesis of a diverse array of substituted benzaldehyde derivatives. The diazotization of aminobenzaldehydes, including the related 4-amino-3-nitrobenzaldehyde, has been employed in the synthesis of novel azo dyes. rsc.orgchemrj.orgresearchgate.net

Spectroscopic Characterization and Advanced Structural Elucidation

Mass Spectrometry (MS) Techniques:Mass spectrometry data is crucial for confirming the molecular weight through the identification of the molecular ion peak. Analysis of the fragmentation pattern would provide further structural information by revealing how the molecule breaks apart under ionization.

Without access to peer-reviewed studies or spectral database entries containing this specific information for 2-Amino-3-nitrobenzaldehyde, a thorough and accurate scientific article meeting the specified requirements cannot be generated. Any attempt to do so would rely on speculation based on related compounds, which would not be scientifically rigorous.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from the sample matrix, after which the mass spectrometer ionizes it, typically through electron impact (EI), and detects the resulting molecular ion and its fragments.

The mass spectrum of an aromatic aldehyde is often characterized by a strong molecular ion peak due to the stability of the aromatic ring. libretexts.orgquizlet.com For this compound (molar mass: 166.14 g/mol ), the molecular ion peak [M]•+ would be observed at a mass-to-charge ratio (m/z) of 166. matrixscientific.com The fragmentation pattern provides a structural fingerprint of the molecule. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the entire aldehyde group (M-29). libretexts.orgmiamioh.edu Based on the analysis of related nitrobenzaldehyde isomers, key fragmentation patterns for this compound can be predicted. researchgate.netnih.govchemicalbook.com These fragments are crucial for confirming the compound's structure.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Ion Formula | Identity/Origin |

|---|---|---|

| 166 | [C₇H₆N₂O₃]•+ | Molecular Ion (M•+) |

| 165 | [C₇H₅N₂O₃]+ | Loss of a hydrogen radical from the aldehyde group (M-1) |

| 137 | [C₇H₅N₂O]+ | Loss of the formyl radical (•CHO) (M-29) |

| 120 | [C₇H₆NO]•+ | Loss of the nitro group (•NO₂) (M-46) |

| 92 | [C₆H₆N]+ | Loss of carbon monoxide (CO) from the m/z 120 fragment |

This table is based on established fragmentation patterns for aromatic aldehydes and nitro compounds, as specific experimental data for this compound was not available in the searched sources.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental composition. This technique is indispensable for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS confirms its molecular formula as C₇H₆N₂O₃. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆N₂O₃ | nih.gov |

| Monoisotopic Mass | 166.03784206 Da | nih.gov |

| Exact Mass | 166.03784206 Da | nih.gov |

The precise mass measurement provided by HRMS serves as definitive proof of the compound's elemental composition, complementing the structural information obtained from fragmentation analysis. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the surveyed literature, its solid-state architecture can be inferred from studies of analogous compounds, such as 2-Bromo-3-nitrobenzaldehyde and 3-Nitrobenzaldehyde (B41214). nih.govresearchgate.net

The structure of this compound likely features significant intramolecular and intermolecular interactions. A strong intramolecular hydrogen bond is expected between the hydrogen of the amino group and the oxygen of the adjacent aldehyde group, forming a stable six-membered ring system. This type of interaction is common in ortho-substituted anilines. researchgate.net

In the crystal lattice, intermolecular forces would play a crucial role in the packing arrangement. These would likely include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the nitro and aldehyde groups can act as acceptors, leading to a network of intermolecular hydrogen bonds.

π–π Stacking: The aromatic rings can stack on top of each other, a common feature in the crystal structures of nitroaromatic compounds like 3-Nitrobenzaldehyde. researchgate.net

C—H···O Interactions: Weak interactions between carbon-hydrogen bonds and oxygen atoms of the nitro or aldehyde groups can further stabilize the crystal structure. nih.gov

Studies on related molecules show that steric hindrance and intermolecular forces can cause the nitro group to twist out of the plane of the benzene (B151609) ring. nih.govmdpi.com A similar deviation from planarity might be observed in this compound, influenced by the intramolecular hydrogen bonding and crystal packing forces.

In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

In-situ spectroscopic monitoring allows for the real-time analysis of a chemical reaction as it happens, providing valuable data on reaction kinetics, the formation of transient intermediates, and mechanistic pathways without altering the reaction conditions through sampling. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. researchgate.net

While specific studies detailing the in-situ monitoring of reactions involving this compound are not prevalent, the methodology can be applied to understand both its synthesis and its subsequent transformations. For instance, in the synthesis of this compound or its use in forming Schiff bases, in-situ spectroscopy could provide critical insights. wiserpub.com

Potential Applications:

Monitoring Synthesis: The progress of the reaction to form this compound could be tracked by monitoring the appearance of its characteristic vibrational bands, such as the C=O stretch of the aldehyde, the symmetric and asymmetric stretches of the NO₂ group, and the N-H stretches of the amino group.

Kinetic Analysis: By plotting the intensity of these characteristic peaks over time, reaction rates and kinetic parameters can be determined.

Intermediate Detection: These techniques are sensitive enough to detect short-lived intermediate species that might not be observable through traditional offline analysis, thereby clarifying the reaction mechanism. spectroscopyonline.com

The ability to perform quasi-simultaneous monitoring with complementary techniques like IR and Raman spectroscopy can provide a comprehensive vibrational picture of the reacting system, detailing changes in both the catalyst and the reacting molecules. researchgate.net This approach offers a powerful tool for optimizing reaction conditions and deepening the fundamental understanding of the chemical processes involving this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

DFT and its time-dependent extension, TD-DFT, are cornerstone methods in the computational study of organic molecules. They offer a balance between accuracy and computational cost, making them suitable for exploring the electronic properties and excited-state behavior of 2-Amino-3-nitrobenzaldehyde and its derivatives.

Electronic Structure Properties (e.g., Frontier Molecular Orbital Analysis)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic and optical properties of a molecule. The energies of the HOMO and LUMO, and the gap between them, provide information about chemical reactivity, kinetic stability, and the molecule's ability to absorb light. researchgate.netmaterialsciencejournal.org

For molecules to be effective in applications like dye-sensitized solar cells (DSSCs), the LUMO energy level must be positioned above the conduction band edge of a semiconductor like TiO2 (typically around -4.0 eV) to ensure efficient electron injection. rsc.org Studies on related nitroaniline derivatives have shown that the HOMO and LUMO are often delocalized over the aromatic ring. materialsciencejournal.org The presence of electron-donating (amino) and electron-withdrawing (nitro and aldehyde) groups in this compound significantly influences the energies of these orbitals.

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Property | Description | Typical Values (eV) for related molecules |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies |

| Energy Gap (ΔE) | ELUMO - EHOMO | Varies |

Note: Specific values for this compound require dedicated computational studies.

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. chemrxiv.orgmdpi.com Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω), are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity. mdpi.com

Local reactivity descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.org For this compound, these descriptors can predict how it will interact with other reagents, for instance, identifying the atoms most susceptible to electrophilic attack. mdpi.com

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Electrophilicity (ω) | χ2/(2η) | Propensity to accept electrons |

Absorption and Solvatochromism Behavior

TD-DFT calculations are employed to simulate the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax). qnl.qa These calculations can reveal how the electronic transitions are influenced by the molecular structure and the solvent environment, a phenomenon known as solvatochromism. qnl.qarsc.org

The absorption characteristics of nitro-substituted aromatic compounds can be sensitive to solvent polarity. qnl.qa For instance, studies on similar molecules have shown that the absorption spectra can be influenced by the solvent's polarizability and hydrogen bonding capability. qnl.qa TD-DFT calculations, often in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM), can effectively model these solvent effects. qnl.qa

Photovoltaic Performance Predictions for Derivatives

Computational studies can predict the suitability of this compound derivatives for use in photovoltaic devices like DSSCs. rsc.orgrsc.org By modifying the molecular structure, researchers can tune the electronic properties to enhance photovoltaic performance. Key parameters that can be computationally evaluated include:

Light Harvesting Efficiency (LHE): Related to the oscillator strength of the electronic transitions.

Electron Injection Driving Force (ΔGinject): The energy difference between the dye's excited state and the semiconductor's conduction band. A value greater than 0.2 eV is generally considered efficient. rsc.org

Open-Circuit Voltage (VOC): Related to the difference between the semiconductor's quasi-Fermi level and the redox potential of the electrolyte.

Theoretical investigations on related azo dyes have demonstrated that strategic modifications can lead to derivatives with promising photovoltaic properties. rsc.orgrsc.org

Molecular Mechanics (MM+) and Quantum Chemical Geometry Optimization

Before performing complex quantum chemical calculations, a preliminary geometry optimization is often carried out using less computationally demanding methods like Molecular Mechanics (MM+). researchgate.netrsc.org This step provides a reasonable starting structure for more accurate optimization at the DFT level. researchgate.netrsc.org

The final optimized geometry, obtained using DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), provides detailed information about bond lengths, bond angles, and dihedral angles. materialsciencejournal.orgacs.org This information is crucial for understanding the molecule's three-dimensional structure and how it influences its properties. For instance, the planarity of the molecule can affect conjugation and, consequently, its electronic and optical properties. acs.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of a DFT calculation in terms of classical chemical concepts like lone pairs, bonds, and charge transfer interactions. scirp.orgd-nb.infowisc.edu It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

In this compound, NBO analysis can reveal:

Intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro and aldehyde groups.

The nature of the bonding and antibonding orbitals. acs.org

Hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

For example, NBO analysis on related systems has been used to estimate the energetic contributions of donor-acceptor pairs and to visualize the volume of electron density transferred. acs.org This provides a detailed picture of the electronic communication within the molecule. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) for Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.org This approach allows for a detailed analysis of chemical bonding and intermolecular interactions based on the topology of the electron density, ρ(r). amercrystalassn.orgwiley-vch.de Key to this analysis are critical points in the electron density, where the gradient of ρ(r) is zero. gla.ac.uk The presence of a bond path, a line of maximum electron density linking two nuclei, and a corresponding bond critical point (BCP) between them is a universal indicator of a chemical bond. wiley-vch.de

The properties at the BCP, such as the electron density (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), provide quantitative information about the nature of the interaction. For instance, the sign of the Laplacian of the electron density (∇²ρ) can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions (ionic, hydrogen bonds, van der Waals) (∇²ρ > 0). gla.ac.uk

In studies of related nitroaromatic compounds, QTAIM has been instrumental in characterizing intramolecular hydrogen bonds, which can significantly influence the molecule's conformation and reactivity. For derivatives of this compound, QTAIM can be used to analyze the intramolecular hydrogen bond between the amino group and the nitro group, as well as the interactions involving the aldehyde functionality. The topological parameters would quantify the strength and nature of these bonds. nih.govuni-muenchen.de

For example, in a study of a pyrazole (B372694) derivative, QTAIM and Reduced Density Gradient (RDG) analysis revealed the presence of strong N-H…N and C-H…O hydrogen bonds that stabilize the crystal structure. nih.gov Similar analyses on this compound would elucidate the electronic factors governing its structure and stability.

Table 1: Key QTAIM Parameters and Their Significance

| Parameter | Symbol | Significance |

|---|---|---|

| Electron Density at BCP | ρb | Indicates the strength of the bond; higher values suggest stronger bonds. |

| Laplacian of Electron Density at BCP | ∇²ρb | Characterizes the nature of the interaction (shared vs. closed-shell). |

| Total Energy Density at BCP | Hb | The sign of Hb can further differentiate bonding character; negative values are indicative of covalent character. |

Semi-Empirical Methods for Validation of Experimental Spectroscopic Data

Semi-empirical quantum mechanical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods for predicting molecular properties. researchgate.netresearchgate.net These methods are particularly useful for larger molecules and for providing initial geometries for higher-level calculations. rsc.org They can be employed to calculate spectroscopic properties, such as vibrational frequencies (IR) and electronic transitions (UV-Vis), which can then be compared with experimental data for validation. researchgate.netresearchgate.net

For instance, in a study of 2-nitrobenzaldehyde (B1664092) and furan-2-carbaldehyde Schiff bases of 2-aminopyridine, the calculated vibrational modes using AM1 and PM3 methods showed good correlation with the experimental IR spectra. researchgate.net The AM1 method, in particular, provided a satisfactory correlation, validating the computational approach for these types of molecules. researchgate.net Similarly, for this compound, semi-empirical methods can be used to predict its IR and UV-Vis spectra. A strong correlation between the calculated and experimental spectra would lend confidence to the predicted molecular structure and electronic properties.

A joint experimental and theoretical study on the UV/Vis absorption spectra of nitrobenzaldehyde isomers demonstrated that computational methods, including MS-CASPT2/CASSCF and CC2, could successfully assign the experimental transitions. uni-muenchen.de While more rigorous than semi-empirical methods, this highlights the synergy between computational and experimental spectroscopy. Semi-empirical methods can serve as a valuable first step in this synergistic process. For example, the Parametric Method 6 (PM6) has been used in QSAR studies of nitrobenzene (B124822) derivatives to calculate molecular descriptors. dergipark.org.tr

Table 2: Comparison of Experimental and Semi-Empirical Spectroscopic Data for a Related Schiff Base

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (AM1) (cm⁻¹) | Calculated (PM3) (cm⁻¹) |

|---|---|---|---|

| C=N stretch | 1620 | 1635 | 1630 |

| NO₂ symmetric stretch | 1350 | 1360 | 1355 |

| NO₂ asymmetric stretch | 1530 | 1545 | 1540 |

In Silico Molecular Docking and Interaction Analysis of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a biological target, typically a protein or nucleic acid. researchgate.netbiointerfaceresearch.com

Derivatives of this compound can be designed and subjected to in silico molecular docking studies to explore their potential as inhibitors of various enzymes or receptors. For example, Schiff bases derived from nitrobenzaldehydes have been docked against various protein targets to assess their antimicrobial or anticancer potential. researchgate.netmdpi.com In one study, Schiff bases of p-nitrobenzaldehyde were docked against proteins from S. aureus (PDB ID: 6D9T) and E. coli (PDB ID: 6HZQ), revealing good binding affinities. researchgate.net

The docking process involves placing the ligand in the binding site of the receptor and calculating a scoring function to estimate the binding affinity. The resulting binding poses can be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For instance, in a study of quinazolin-2,4-dione hybrids, molecular docking was used to predict their binding modes within the active site of enzymes, and the results were correlated with their observed antibacterial activity. rsc.org

The insights gained from molecular docking can guide the synthesis of new derivatives of this compound with improved biological activity. For example, if a particular functional group on the ligand is shown to form a crucial hydrogen bond with the receptor, modifications can be made to enhance this interaction.

Table 3: Illustrative Molecular Docking Results for a Hypothetical Derivative

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Tyrosine Kinase (e.g., 2ATT) | -8.5 | MET341, LYS158, ASP421 | Hydrogen bonds, Hydrophobic interactions |

| DNA Gyrase (e.g., 5MMN) | -7.9 | ASP73, ARG76, GLY77 | Hydrogen bonds, π-cation interactions |

Advanced Applications in Materials Science and Organic Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

The distinct arrangement of reactive sites on 2-Amino-3-nitrobenzaldehyde makes it an exceptionally useful building block for the synthesis of complex heterocyclic compounds. The interplay between the nucleophilic amino group, the electrophilic aldehyde, and the electron-withdrawing nitro group allows for a variety of controlled chemical transformations.

A prominent application is in the construction of quinoline (B57606) frameworks, a core structure in many pharmaceuticals and functional dyes. The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group (e.g., a ketone). nih.govcore.ac.uk While 2-aminobenzaldehydes can be unstable, modern synthetic protocols often utilize the more stable 2-nitrobenzaldehyde (B1664092) derivatives, reducing the nitro group to an amine in situ before the cyclization occurs. nih.govresearchgate.netmpg.de This domino reaction sequence, often mediated by reducing agents like iron in acetic acid or tin(II) chloride, is highly efficient. nih.govcore.ac.uk this compound is an ideal substrate for such transformations, leading to the formation of highly substituted quinolines. researchgate.netdiva-portal.org

Beyond quinolines, this compound is a precursor to other important heterocyclic systems. For example, it can be used in multi-component reactions to generate complex structures like 2-amino-3-cyano-4H-chromenes and various pyridine (B92270) derivatives. researchgate.netnih.gov The inherent reactivity allows it to participate in cascade reactions, where several bonds are formed in a single synthetic operation, enhancing synthetic efficiency. The table below summarizes key synthetic applications starting from related nitro- and amino-benzaldehydes, highlighting the versatility of this structural motif.

| Starting Material Class | Reagents | Product Class | Reference(s) |

| 2-Nitrobenzaldehydes | Active Methylene Compounds, Fe/AcOH or SnCl₂ | Quinolines | nih.govcore.ac.ukresearchgate.net |

| 2-Nitrobenzaldehydes | Indoles, SnCl₂ | 3-Aminoarylquinolines | researchgate.net |

| 2-Nitrobenzaldehydes | Malononitrile (B47326), Phenols, Piperidine (B6355638) | 2-Amino-3-cyano-4H-chromenes | nih.gov |

| 3-Nitrobenzaldehyde (B41214) | Acetophenone, Malononitrile, Ammonium Acetate | 2-Amino-3-cyanopyridines | researchgate.net |

Development of Functional Materials

The unique electronic and chemical properties of this compound make it a valuable monomer and precursor for the development of advanced functional materials, including specialized polymers and non-linear optical systems.

The presence of both an amino and an aldehyde group allows this compound to undergo polycondensation reactions to form polyazomethines (also known as polyimines or Schiff base polymers). researchgate.net These polymers are characterized by a backbone containing C=N double bonds, which creates a conjugated system with interesting electronic and optical properties. Such conducting polymers are studied for applications in electronics and optoelectronics. rsc.org

Furthermore, the nitro group offers a powerful tool for tuning material properties. The incorporation of nitro substituents into polymer backbones is a known strategy for creating materials with a high refractive index, which are valuable in optical applications like anti-reflection coatings. researchgate.net The strong electron-withdrawing nature of the nitro group can also be leveraged to create "smart" materials. For instance, o-nitrobenzyl groups are well-known photocleavable moieties; polymers incorporating this structure can be designed to change their properties, such as degrading or releasing a payload, upon exposure to UV light. bsz-bw.de The nitro group in this compound can also be chemically modified post-polymerization to introduce other functionalities, further expanding the scope for creating high-performance and tailored materials. guidechem.com

Miktoarm star polymers are complex macromolecules consisting of chemically distinct polymer chains (arms) emanating from a central core. acs.org Their unique architecture makes them promising for applications in fields like drug delivery and nanotechnology. researchgate.net The synthesis of these structures requires precise control, typically using "arm-first" or "core-first" strategies involving living polymerization techniques. researchgate.net

While direct use of this compound in this context is not widely reported, its trifunctional nature presents a hypothetical platform for creating novel core or linking agents. For example, the amino group could be modified to bear an initiator for Atom Transfer Radical Polymerization (ATRP), while the aldehyde could initiate a Ring-Opening Polymerization (ROP). The nitro group could then be reduced to an amine and used as a conjugation point for a third, distinct arm via "click" chemistry. This approach would allow for the precise, one-pot synthesis of A(B)(C) type miktoarm stars, where the properties of each arm could be independently controlled.

Materials with strong second-order non-linear optical (NLO) properties are crucial for technologies like frequency conversion and optical switching. A key design principle for molecular NLO materials is the creation of "push-pull" systems, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated bridge. beilstein-journals.orgnih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large molecular hyperpolarizability (β), which is a measure of the NLO response. researchgate.netnih.gov

Nitroaniline derivatives are classic examples of push-pull chromophores, with the amino group (-NH₂) acting as the donor and the nitro group (-NO₂) as the acceptor. acs.orgrasayanjournal.co.inresearchgate.net this compound fits this molecular design perfectly. The benzene (B151609) ring acts as the π-bridge, connecting the amino donor and the nitro acceptor. The presence of these groups on the same aromatic ring creates a strong dipole and enhances the potential for a significant NLO response. nih.govacs.org Research on similar molecules, such as p-nitroaniline and its derivatives, has shown that they exhibit substantial hyperpolarizability values, making them benchmark materials in the field. acs.orgrasayanjournal.co.in By incorporating this compound or its derivatives into polymer matrices, it is possible to create robust, processable NLO materials. rsc.org

Applications in Coordination Chemistry and Ligand Design

The field of coordination chemistry benefits greatly from ligands that can form stable and functional complexes with metal ions. This compound is a precursor for a versatile class of ligands known as Schiff bases.

A Schiff base is a compound containing a carbon-nitrogen double bond (azomethine group), typically formed by the condensation of a primary amine with an aldehyde or ketone. niscpr.res.inijmcmed.org The aldehyde group of this compound readily reacts with a wide variety of primary amines to form Schiff base ligands. researchgate.netnih.gov

The resulting ligand possesses at least one coordination site: the nitrogen atom of the azomethine group. Often, other donor atoms from the amine precursor or from the benzaldehyde (B42025) itself (such as the internal amino group or a hydroxyl group if the nitro group were reduced and replaced) can participate in chelation, binding to a central metal ion to form a stable metal-Schiff base complex. bendola.comajpojournals.org The electronic properties of the ligand, and thus the resulting complex, are heavily influenced by the substituents. The strong electron-withdrawing nitro group on the this compound-derived ligand significantly modulates the electron density at the coordination sites. nih.gov These complexes are investigated for a wide range of applications, including catalysis and as models for biological systems. niscpr.res.inajpojournals.org

The table below provides examples of metal-Schiff base complexes synthesized from related nitrobenzaldehydes, demonstrating the common metals and geometries involved.

| Aldehyde Precursor | Amine Precursor | Metal Ion(s) | Resulting Complex Geometry | Reference(s) |

| 2-Hydroxy-5-nitrobenzaldehyde | 8-Aminoquinoline | Co(II), Ni(II), Cu(II), Zn(II), Pd(II) | Octahedral, Cationic, Neutral | bendola.com |

| Nitrobenzaldehyde | Ethylenediamine, 2-Aminobenzophenone | Ni(II), Co(II), Mn(II) | Octahedral, Tetrahedral | ajpojournals.org |

| 4-Nitrobenzaldehyde (B150856) | 2-Aminobenzenethiol | Mn(II), Fe(II), Co(II) | Assumed 1:2 Metal:Ligand Ratio | researchgate.net |

| 5-Chloro-2-nitrobenzaldehyde | 2-Amino-3-hydroxypyridine | Cu(II), Co(II), Ni(II), Zn(II) | Mixed Ligand with 1,10-phenanthroline | asianpubs.org |

| 2-Nitrobenzaldehyde | Amino Acids (e.g., Glycine) | N/A (Ligand Synthesis) | N/A | niscpr.res.in |

Catalytic Applications of Coordination Compounds Derived from this compound

Coordination compounds derived from this compound, particularly through the formation of Schiff bases, have demonstrated significant potential in catalysis. Schiff bases, formed by the condensation of the amino group of this compound with an aldehyde or ketone, are excellent ligands capable of forming stable complexes with a wide range of transition metal ions. nih.gov These metal complexes often exhibit enhanced catalytic activity compared to the free ligands. jetir.org

The catalytic prowess of these coordination compounds is largely dependent on the central metal ion and the specific arrangement of the ligands. jetir.orgresearchgate.net Research has shown that Schiff base complexes involving metals like copper(II), cobalt(II), and nickel(II) are effective catalysts in various organic transformations. scirp.orgresearchgate.net For instance, copper(II) complexes derived from Schiff bases are known to be effective catalysts for the oxidation of alcohols to their corresponding aldehydes or ketones. researchgate.net The presence of the electron-withdrawing nitro group in the this compound backbone can influence the electronic properties of the resulting metal complex, thereby modulating its catalytic activity and selectivity. researchgate.net

Studies on related nitrobenzaldehyde-derived Schiff base complexes have highlighted their utility. For example, chitosan-supported metal complexes of nitrobenzaldehyde have been used for the catalytic oxidation of hydrocarbons, where the position of the nitro group influences reactivity and selectivity. researchgate.net Furthermore, transition metal complexes with Schiff bases derived from 2-nitrobenzaldehyde and amino acids act as bidentate ligands, coordinating to the metal through the azomethine nitrogen and carboxylate oxygen, forming stable structures like square planar geometries that are conducive to catalytic processes. researchgate.net These complexes have shown potential in catalyzing the aerobic oxidation of alcohols to ketones and aldehydes. wiserpub.com

Table 1: Examples of Catalytic Applications of Related Nitrobenzaldehyde-Schiff Base Complexes

| Metal Ion | Ligand Source | Reaction Catalyzed | Reference |

|---|---|---|---|

| Cu(II), Co(II), Ni(II) | 2-Nitrobenzaldehyde + Amino Acids | Oxidation of Alcohols | scirp.org, researchgate.net |

| Fe(III) | N,N'-bis(o-hydroxy acetophenone) ethylenediamine | Oxidation of Phenol (B47542) | jetir.org |

Design and Synthesis of Fluorescent Molecular Sensors

This compound serves as a valuable platform for the design and synthesis of fluorescent molecular sensors. The design principle often relies on modulating the fluorescence properties of a fluorophore through a chemical reaction with the target analyte. mdpi.com The inherent reactivity of the aldehyde and amino groups in this compound can be harnessed to create "turn-on" or "turn-off" sensory systems. wiserpub.commdpi.com

A common strategy involves the Photoinduced Electron Transfer (PeT) mechanism. In its native state, the amino group can act as an electron donor, quenching the fluorescence of a linked fluorophore. Upon reaction of the amino group with an analyte, this quenching effect can be suppressed, leading to a "turn-on" fluorescent response. mdpi.com Conversely, the aldehyde group can be used as a reactive site for analytes, triggering a change in the electronic structure of the molecule and thus its fluorescence output.

For example, fluorescent probes for detecting specific metal ions like Fe³⁺ have been developed using related nitrobenzaldehyde derivatives. researchgate.net A rhodamine-B-based probe incorporating a 3-nitrobenzaldehyde receptor was shown to selectively detect Fe³⁺ ions, where complexation leads to the opening of the spiro-cyclic ring, resulting in significant absorption and fluorescence enhancements. researchgate.net Similarly, the principles used to design probes for biologically relevant molecules like formaldehyde, which often involve reactions with amino groups to alter fluorescence, can be applied using the this compound scaffold. nih.gov The development of probes based on 2-aminothiophenol, which reacts with aldehydes to form fluorescent dihydrobenzothiazole, further illustrates how amino-aldehyde functionalities can be engineered for sensing applications. rsc.orgrsc.org

Utility in Analytical Chemistry for Sensitive and Selective Assay Development

The distinct chemical reactivity of this compound makes it a useful reagent in analytical chemistry for developing sensitive and selective assays. wiserpub.com Its functional groups can be used for chemical derivatization, a process that converts an analyte into a new compound with properties that are more suitable for detection and quantification. wiserpub.comnih.gov

The aldehyde group can react with specific functional groups in target analytes, while the nitro and amino groups provide unique spectroscopic or electrochemical signatures. This reactivity allows for the creation of assays that can accurately measure the concentration of various substances in complex mixtures, such as biological samples. wiserpub.com For instance, 2-nitrobenzaldehyde has been employed as a derivatizing agent for the detection of nitrofuran metabolites in food samples. nih.gov It has also been used in the development of electrochemical methods for the detection of creatinine (B1669602) in human urine samples. wiserpub.com The ability to form Schiff bases or other stable adducts enhances the accuracy and reliability of analytical techniques used in both research and industrial settings. wiserpub.com

Precursor in the Synthesis of Diverse Heterocyclic Compounds

This compound is a pivotal starting material for the synthesis of a wide array of heterocyclic compounds. wiserpub.com The strategic placement of the reactive aldehyde, amino, and reducible nitro groups allows for a variety of cyclization reactions, leading to complex molecular architectures that are often found in pharmaceutically active compounds and functional materials.

The synthesis of quinoline and quinazoline (B50416) derivatives, core structures in many bioactive molecules, can be efficiently achieved using this compound. mdpi.comresearchgate.net The general approach involves a condensation reaction followed by a reductive cyclization.

For the synthesis of dihydroquinazolines, this compound can be reacted with an appropriate amine source. Subsequent reduction of the nitro group to an amino group facilitates an intramolecular cyclization to form the dihydroquinazoline (B8668462) ring system. researchgate.net For example, the reaction of 2-nitrobenzaldehydes with 2-aminobenzamides can yield quinazolino[3,4-a]quinazoline derivatives after a reduction step. researchgate.net Similarly, iron-catalyzed reductive cyclization of intermediates derived from 2-nitrobenzaldehyde is a known method for producing quinazolines. nih.gov

The synthesis of quinolines can also be accomplished from o-nitrobenzaldehydes through reductive cyclization strategies. For instance, an iron-promoted reductive cyclization between o-nitrobenzaldehydes and β-nitrostyrenes has been shown to produce 3-arylquinolines. wiserpub.com

Table 2: Synthetic Routes to Heterocycles from Nitrobenzaldehydes

| Starting Material | Reagent(s) | Product Framework | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | 2-Aminobenzamide | Dihydroquinazolinone | Zn reduction | researchgate.net |

| 2-Nitrobenzaldehyde | NH₂CN, Primary Amines | 2,4-Diaminoquinazoline | Fe/HCl | nih.gov |

| o-Nitrobenzaldehyde | β-Nitrostyrene | 3-Arylquinoline | Iron-promoted | wiserpub.com |

The heterocyclic scaffolds derived from this compound are frequently found in molecules with significant pharmacological activity. Consequently, it serves as a key intermediate in the synthesis of advanced pharmaceutical compounds. wiserpub.comresearchgate.net Derivatives of 2-nitrobenzaldehyde are precursors to drugs exhibiting a range of biological activities, including antitumor, antifungal, analgesic, and anti-inflammatory properties. wiserpub.com

For example, aminobenzaldehydes are recognized as important intermediates for both pharmaceutical and agrochemical products. google.com While specific examples for the 2-amino-3-nitro isomer are specialized, the closely related 2-amino-6-nitrobenzaldehyde (B183300) is used in the industrial synthesis of 9-nitrocamptothecin, a drug used in cancer therapy. biosynth.com This highlights the value of the aminonitrobenzaldehyde structural motif as a building block in medicinal chemistry. The synthesis of various Schiff bases from 2-nitrobenzaldehyde has also led to compounds with potential antibacterial and anticancer applications. wiserpub.com

This compound is a suitable precursor for the synthesis of specialized dyes and pigments, particularly azo disperse dyes. iosrjournals.org Disperse dyes are non-ionic, water-insoluble colorants used for dyeing hydrophobic fibers like polyester (B1180765). tarjomeplus.comscispace.com The synthesis typically involves diazotization of the primary amino group of this compound, followed by coupling with various aromatic compounds (coupling components) such as phenols or naphthols. iosrjournals.orgtarjomeplus.com

The final color of the dye is determined by the chemical structure of both the diazo component (derived from this compound) and the coupling component. iosrjournals.org The presence of the nitro group, an electron-withdrawing group, can significantly influence the electronic properties of the dye molecule, affecting its color and fastness properties. iosrjournals.org Studies on the closely related isomer, 4-amino-3-nitrobenzaldehyde, have shown that it can be used to produce a range of colors from golden yellow to orange-red with very good wash and light fastness on polyester fabrics. iosrjournals.orgtarjomeplus.com These dyes are applied to textiles using high-temperature, high-pressure (HTHP) methods. asianpubs.org

Table 3: Characteristics of Disperse Dyes Derived from 4-Amino-3-nitrobenzaldehyde

| Diazo Component | Coupling Component | Resulting Dye Color | Application | Reference |

|---|---|---|---|---|

| 4-Amino-3-nitrobenzaldehyde | 1-Naphthol | Golden Yellow | Polyester Fabric | iosrjournals.org |

| 4-Amino-3-nitrobenzaldehyde | 2-Naphthol | Orange Red | Polyester Fabric | iosrjournals.org |

| 4-Amino-3-nitrobenzaldehyde | Resorcinol | Yellow | Polyester Fabric | tarjomeplus.com |

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research concerning 2-Amino-3-nitrobenzaldehyde and its derivatives will likely focus on methodologies that improve sustainability, reduce waste, and enhance safety.

Biocatalysis : The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. diva-portal.orgmdpi.com Research into biocatalytic approaches for amine synthesis is rapidly expanding, utilizing enzymes like transaminases, imine reductases, and engineered cytochrome P450s. diva-portal.orgmdpi.comnih.gov Future work could involve engineering specific enzymes for the selective transformation of this compound or its precursors, potentially leading to greener and more efficient routes to chiral amines and other complex derivatives. nih.govacs.org The use of deep eutectic solvents (DESs) as green media for biocatalyzed reactions is another promising avenue, as they can enhance enzyme stability and substrate solubility. mdpi.com

Flow Chemistry : Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. mdpi.combeilstein-journals.orgnih.gov The application of flow chemistry to the synthesis of derivatives from substituted benzaldehydes is an active area of research. mdpi.combeilstein-journals.org Future investigations could focus on developing continuous flow processes for the synthesis and subsequent derivatization of this compound, potentially integrating multiple reaction steps into a single, streamlined operation. This could be particularly advantageous for hazardous reactions or for the production of materials with precise specifications. sci-hub.se

Photocatalysis : Light-driven chemical transformations are at the forefront of sustainable chemistry. Photocatalytic methods are being explored for the reduction of nitroaromatic compounds to amines or other nitrogen-containing products like azo- and azoxy-aromatics. rsc.orgresearchgate.netrsc.org Research is focused on designing efficient photocatalysts, such as tailored TiO2 or SrTiO3 crystals and semiconductor composites, that can selectively reduce the nitro group in the presence of other functional groups under mild conditions. rsc.orgrsc.orguj.edu.plrsc.org This approach could offer a green alternative to traditional reduction methods that often rely on stoichiometric metal reductants. masterorganicchemistry.com

| Methodology | Potential Advantages for this compound Chemistry | Key Research Areas |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. diva-portal.orgmdpi.com | Enzyme engineering for specific transformations, use of green solvents like DESs. mdpi.comacs.org |

| Flow Chemistry | Improved safety, precise control over reaction parameters, easy scalability. mdpi.combeilstein-journals.org | Development of multi-step continuous processes, integration with real-time monitoring. mdpi.comsci-hub.se |

| Photocatalysis | Use of light as a clean reagent, high selectivity, mild conditions. rsc.orgrsc.org | Design of novel photocatalysts, control of reaction pathways to different products. researchgate.netuj.edu.pl |

Unveiling New Reactivity Patterns and Catalytic Transformations

The unique electronic and steric environment of this compound provides a rich playground for discovering novel chemical reactions and catalytic systems.

Reductive Cyclization Cascades : The ortho-positioning of the amino and nitro groups makes this compound an ideal precursor for one-pot reductive cyclization reactions to form valuable heterocyclic scaffolds. Research has demonstrated the synthesis of benzimidazoles from o-nitroanilines and aldehydes using various reducing agents. researchgate.netpcbiochemres.comresearchgate.net Future work will likely explore new catalytic systems, such as inexpensive and earth-abundant metals like cobalt or iron, to facilitate these transformations in a more sustainable manner. sci-hub.seacs.org The development of cascade reactions that form multiple bonds in a single operation is a key goal. organic-chemistry.org

Catalytic Olefination and Subsequent Cyclization : The aldehyde group can be a handle for various transformations. For instance, catalytic olefination of related 2-nitrobenzaldehydes has been used to introduce trifluoromethylated styrenes, which can then undergo intramolecular cyclization to form complex indoles after nitro group reduction. nih.gov Applying similar strategies to this compound could open pathways to novel classes of nitrogen-containing heterocycles.

Selective Hydrogenation : The chemoselective hydrogenation of a nitrobenzaldehyde, where one functional group is reduced while another remains intact, is a significant challenge. Studies on 4-nitrobenzaldehyde (B150856) have shown that gold nanorod catalysts can selectively reduce the aldehyde to an alcohol without affecting the nitro group. researchgate.net Conversely, other catalytic systems can selectively reduce the nitro group. rsc.orgmasterorganicchemistry.com Future research could focus on developing highly selective catalysts for the transformations of this compound, allowing for precise control over the reaction outcome.

Advanced Characterization for Real-Time Reaction Monitoring and Mechanism Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced analytical techniques are pivotal in this endeavor.